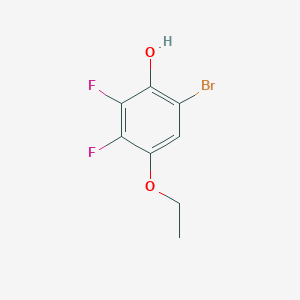

6-Bromo-4-ethoxy-2,3-difluorophenol

Description

An Overview of Halogenated Phenols in Chemical Science

Halogenated phenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more halogen atoms. parchem.com These compounds serve as crucial building blocks in the synthesis of a wide array of commercially important products, including pharmaceuticals, agrochemicals, antiseptics, and disinfectants. parchem.comsigmaaldrich.com The presence of halogens on the aromatic ring significantly influences the compound's physical, chemical, and biological properties. For instance, halogenation can alter the acidity of the phenolic hydroxyl group, modulate the reactivity of the aromatic ring towards further substitution, and introduce specific steric and electronic effects that can be exploited in synthetic design. scispace.comcymitquimica.com

The nature of the halogen substituent plays a critical role in the reactivity of the phenol. For example, the high electronegativity of fluorine can lead to unique electronic properties, while the larger bromine atom can serve as a handle for various cross-coupling reactions, a cornerstone of modern organic synthesis. nih.gov The study of halogenated phenols has also been extended to understanding their effects on biological systems, such as their interactions with mitochondrial energy transfer reactions. cymitquimica.com

The Importance of Polyfunctionalized Aromatic Systems in Advanced Organic Synthesis

Polyfunctionalized aromatic systems, which are aromatic rings bearing multiple, chemically distinct functional groups, are fundamental to the construction of complex molecules. achemblock.com These systems are integral to the development of new materials, such as organic semiconductors and light-emitting diodes, and are prevalent in the structures of many pharmaceutical agents. nih.gov The strategic placement of different functional groups allows for selective, stepwise modifications of the aromatic core, enabling the synthesis of intricate target molecules that would be difficult to access through other means. nih.gov

The development of synthetic methods to create these polyfunctionalized systems is an active area of research. achemblock.com Techniques like directed ortho-metalation, cross-coupling reactions, and various cycloaddition strategies have been devised to control the regioselectivity of functional group introduction on an aromatic ring. achemblock.com The ability to synthesize complex aromatic compounds from non-aromatic precursors or to functionalize existing aromatic rings with high precision is a testament to the sophistication of modern synthetic chemistry. achemblock.com

Research Rationale and Focus on 6-Bromo-4-ethoxy-2,3-difluorophenol within Structure-Reactivity Paradigms

The specific chemical structure of this compound suggests a clear research rationale rooted in structure-reactivity principles. This molecule is a prime example of a polyfunctionalized aromatic system, featuring a bromine atom, two fluorine atoms, an ethoxy group, and a phenolic hydroxyl group on a benzene (B151609) ring. Each of these substituents imparts distinct reactivity to the molecule, making it a versatile tool for synthetic chemists.

The bromine atom at the 6-position is a key feature, as the carbon-bromine bond can readily participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This allows for the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse molecular libraries. The presence of the two fluorine atoms at the 2- and 3-positions significantly polarizes the aromatic ring, influencing its reactivity and providing a potential site for nucleophilic aromatic substitution.

The ethoxy group at the 4-position and the hydroxyl group at the 1-position are also of great interest. The hydroxyl group can be used as a directing group in electrophilic aromatic substitution or can be alkylated or acylated to introduce further diversity. The ethoxy group, while relatively stable, can be cleaved under certain conditions to reveal another phenolic hydroxyl group, offering another point for modification.

The combination of these functional groups in a single molecule allows for a multitude of selective transformations. For instance, the bromine atom can be selectively targeted for cross-coupling while leaving the other functional groups intact. Subsequently, the phenolic hydroxyl or the ethoxy group could be manipulated in further synthetic steps. This orthogonality of reactivity is a highly sought-after characteristic in complex molecule synthesis.

While direct research on this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility as a versatile intermediate in the synthesis of novel bioactive compounds and functional materials. The study of its reactivity would provide valuable insights into the interplay of multiple functional groups on an aromatic ring and would likely lead to the development of new synthetic strategies.

Chemical Data of Related Compounds

Due to the limited availability of published research data for this compound, the following table provides information on the closely related compound, 6-Bromo-2,3-difluorophenol. This data can serve as a useful reference for predicting the properties and reactivity of the target molecule.

Table 1: Physicochemical Properties of 6-Bromo-2,3-difluorophenol

| Property | Value | Source |

|---|---|---|

| CAS Number | 186590-23-8 | nih.gov |

| Molecular Formula | C₆H₃BrF₂O | |

| Molecular Weight | 208.99 g/mol | |

| IUPAC Name | 6-bromo-2,3-difluorophenol | |

| Physical Form | Liquid | sigmaaldrich.com |

| Purity | 97% | sigmaaldrich.comnih.gov |

Table 2: Identifier Information for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1261446-31-4 | parchem.com |

| Molecular Formula | C₈H₇BrF₂O₂ | Inferred |

| Molecular Weight | 253.04 g/mol | Inferred |

Properties

IUPAC Name |

6-bromo-4-ethoxy-2,3-difluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-2-13-5-3-4(9)8(12)7(11)6(5)10/h3,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMQYXKVHTVMKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 4 Ethoxy 2,3 Difluorophenol

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic approach to 6-Bromo-4-ethoxy-2,3-difluorophenol involves the sequential disconnection of the bromo and ethoxy groups, leading back to a simpler, commercially available difluorophenol precursor. This strategy allows for the introduction of the substituents in a controlled manner, maximizing the yield of the desired isomer.

Derivatization from Difluorophenol Precursors

The core of the target molecule is a 2,3-difluorophenol (B1222669) ring. Therefore, the most logical starting material is 2,3-difluorophenol. sigmaaldrich.com This precursor provides the foundational fluorine and hydroxyl functionalities in the correct relative positions. The synthesis then becomes a matter of introducing the ethoxy and bromo substituents at the desired C4 and C6 positions, respectively. The derivatization of phenols is a common technique used to modify compounds for analysis or to build more complex molecules. greyhoundchrom.com

Introduction of Ethoxy and Bromo Moieties

The introduction of the ethoxy and bromo groups requires careful consideration of their directing effects and the reaction conditions. The hydroxyl group of the phenol (B47542) is a strong activating group and an ortho-, para-director. The fluorine atoms are deactivating groups but also ortho-, para-directors.

A plausible synthetic sequence would involve the initial etherification of the hydroxyl group to form an ethoxy group, followed by the regioselective bromination of the resulting 4-ethoxy-2,3-difluorobenzene. The ethoxy group is also an ortho-, para-director and would activate the ring towards electrophilic substitution. The most likely position for bromination would be para to the ethoxy group, which is the C6 position, due to steric hindrance from the adjacent fluorine atom at C2.

Advanced Synthetic Routes and Reaction Cascades

More advanced synthetic strategies can be employed to enhance the efficiency and selectivity of the synthesis of this compound. These routes often involve the use of modern reagents and catalytic systems to control the regiochemistry of the reactions.

Electrophilic Aromatic Bromination Strategies

Electrophilic aromatic bromination is a key step in the synthesis of the target compound. masterorganicchemistry.compressbooks.publibretexts.org The choice of brominating agent and reaction conditions is crucial to achieve the desired regioselectivity and avoid the formation of unwanted byproducts. researchgate.netchemrxiv.org

The regioselectivity of the bromination of substituted phenols is influenced by the electronic and steric effects of the substituents already present on the aromatic ring. researchgate.net In the case of a 4-ethoxy-2,3-difluorophenol (B141254) intermediate, the powerful ortho-, para-directing ability of the hydroxyl group would direct the incoming electrophile. The ethoxy group at the C4 position would further activate the ring. The fluorine atoms at C2 and C3 are deactivating but also direct ortho and para. The cumulative effect of these substituents would strongly favor bromination at the C6 position, which is para to the hydroxyl group and ortho to the ethoxy group, while being sterically accessible. Several methods for regioselective bromination of phenols have been developed, with some achieving high para-selectivity. chemistryviews.orgnih.gov

A variety of modern brominating reagents offer advantages over traditional methods using elemental bromine, such as improved safety, selectivity, and milder reaction conditions. chemrxiv.org For the regioselective bromination of the ethoxy-difluorophenol intermediate, several options could be considered.

| Reagent System | Conditions | Advantages |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), room temperature | Mild conditions, high para-selectivity in many cases. nih.govnih.gov |

| Trimethylsilyl bromide (TMSBr) / (4‐ClC6H4)2SO | Acetonitrile, room temperature | High para-selectivity, recyclable byproducts. chemistryviews.org |

| PIDA/AlBr3 | Mild conditions | Efficient for a broad scope of phenols and phenol-ethers. rsc.orgnih.govresearchgate.net |

| KBr/ZnAl–BrO3⁻–LDHs | Mild conditions | Excellent regioselectivity, cheap reagents. researchgate.net |

| H2O2-HBr system | Aqueous medium, ambient temperature | "Green" approach to bromination. researchgate.net |

The choice of the specific reagent and conditions would likely require empirical optimization to achieve the highest yield and purity of this compound. The use of a bulky brominating agent could further enhance the selectivity for the less sterically hindered C6 position.

Etherification and Alkoxylation Methods

The introduction of an ethoxy group onto the phenolic scaffold is a critical transformation in the synthesis of the target molecule. This can be achieved through various etherification and alkoxylation strategies, primarily focusing on the formation of the ether linkage or by starting with a pre-ethoxylated precursor.

Formation of the Ethoxy Group on Phenolic Scaffolds

The Williamson ether synthesis is a widely employed and robust method for the preparation of ethers, including those derived from phenols. wikipedia.orgmasterorganicchemistry.combyjus.com This S(_N)2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, a plausible precursor would be 6-Bromo-2,3-difluorophenol. This intermediate would first be deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to generate the corresponding phenoxide. byjus.comchemistrytalk.org The resulting phenoxide would then be reacted with an ethylating agent like ethyl iodide or ethyl bromide to yield the desired ether. wikipedia.org

The reaction conditions for the Williamson ether synthesis are crucial for its success. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile or N,N-dimethylformamide often being preferred. byjus.com The reaction temperature typically ranges from 50-100 °C, with reaction times of 1-8 hours being common. byjus.com It is important to note that the alkyl halide should ideally be primary to avoid competing elimination reactions, which can be a significant side reaction, especially with sterically hindered substrates. wikipedia.orgchemistrytalk.org

A potential synthetic pathway is outlined below:

Starting Material: 6-Bromo-2,3-difluorophenol

Deprotonation: Treatment with a base (e.g., NaOH, K(_2)CO(_3)) in a suitable solvent to form the sodium or potassium salt of the phenoxide.

Etherification: Reaction with an ethylating agent (e.g., C(_2)H(_5)I, C(_2)H(_5)Br) to form the final product, this compound.

The table below summarizes typical conditions for the Williamson ether synthesis.

| Parameter | Condition | Rationale |

| Base | NaOH, KOH, K(_2)CO(_3) | Deprotonates the phenol to form the more nucleophilic phenoxide. |

| Ethylating Agent | Ethyl iodide, Ethyl bromide | Provides the ethyl group for the ether linkage. |

| Solvent | Acetonitrile, DMF | Polar aprotic solvents facilitate the S(_N)2 reaction. |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

Synthesis from Ethoxy-Substituted Halobenzenes

An alternative approach to the synthesis of this compound involves starting with a benzene (B151609) ring that already possesses the ethoxy group and then introducing the halogen and hydroxyl functionalities. A plausible starting material for this route would be 4-ethoxy-2,3-difluorophenol. sigmaaldrich.com The subsequent step would be the regioselective bromination of this intermediate.

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. wikipedia.orgkhanacademy.org Given that the para position is already occupied by the ethoxy group, bromination would be directed to the ortho positions. In the case of 4-ethoxy-2,3-difluorophenol, there are two available ortho positions. The regioselectivity of the bromination would be influenced by the steric and electronic effects of the existing substituents.

Multi-Step Synthesis from Accessible Starting Materials

The synthesis of a polysubstituted phenol like this compound invariably involves a multi-step sequence. A logical and convergent approach would likely begin with a more readily available starting material, such as 1,2-difluorobenzene (B135520). chemicalbook.com

A potential multi-step synthesis is outlined below:

Synthesis of 2,3-Difluorophenol: 1,2-difluorobenzene can be converted to 2,3-difluorophenol. chemicalbook.com This can be achieved through a process involving lithiation with n-butyllithium, followed by reaction with a borate (B1201080) ester and subsequent oxidation. chemicalbook.com

Etherification: The resulting 2,3-difluorophenol can then be subjected to a Williamson ether synthesis, as described in section 2.2.2.1, to introduce the ethoxy group, yielding 4-ethoxy-2,3-difluorophenol.

Bromination: The final step would be the regioselective bromination of 4-ethoxy-2,3-difluorophenol to introduce the bromine atom at the 6-position, affording the target compound.

This multi-step approach allows for the systematic construction of the molecule, with each step building upon the previous one. The purification and characterization of the intermediates at each stage are crucial to ensure the successful synthesis of the final product.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. acs.org This includes the use of less hazardous reagents, the development of more efficient reactions, and the reduction of waste.

Environmentally Benign Bromination Protocols

Traditional bromination methods often employ molecular bromine (Br(_2)), which is a toxic and corrosive substance. wordpress.com Green chemistry seeks to replace such hazardous reagents with more environmentally benign alternatives. researchgate.netacsgcipr.org

One such approach is the use of N-bromosuccinimide (NBS) as a brominating agent. wordpress.comwku.edu NBS is a solid and is generally easier and safer to handle than liquid bromine. wordpress.com Another green strategy involves the in situ generation of the brominating species from a bromide salt, such as sodium bromide (NaBr) or calcium bromide (CaBr(_2)), using an oxidant like hydrogen peroxide (H(_2)O(_2)). researchgate.netresearchgate.net This method avoids the direct handling of bromine and uses water as a solvent, further enhancing its green credentials.

The table below compares traditional and greener bromination methods.

| Method | Brominating Agent | Advantages | Disadvantages |

| Traditional | Br(_2) | High reactivity | Toxic, corrosive, generates HBr as a byproduct |

| Greener | N-Bromosuccinimide (NBS) | Solid, easier to handle | Lower atom economy |

| Greener | NaBr / H(_2)O(_2) | In situ generation of Br(_2), uses water as a solvent | May require a catalyst |

Atom Economy and Efficiency in Reaction Design

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.orgprimescholars.comnumberanalytics.com The goal is to design reactions that maximize atom economy, thereby minimizing the generation of waste. acs.org

The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 primescholars.com

Addition and rearrangement reactions are inherently more atom-economical as they, in theory, can have a 100% atom economy. algoreducation.comrsc.orgscranton.edu Substitution and elimination reactions, on the other hand, generate byproducts and thus have lower atom economies. algoreducation.comscranton.edu

In the context of the synthesis of this compound, the Williamson ether synthesis is a substitution reaction and will have an atom economy of less than 100%. The byproducts in this reaction are the salt formed from the base and the leaving group of the ethylating agent (e.g., NaI or NaBr). Similarly, electrophilic aromatic bromination is also a substitution reaction, with the generation of HBr as a byproduct.

Solvent Selection and Sustainable Reaction Media for this compound

The synthesis of polyhalogenated phenols, including this compound, is profoundly influenced by the choice of solvent. The solvent system not only affects reaction rates and yields but also has significant environmental and safety implications.

Traditionally, the synthesis of polyhalogenated phenols, often via the diazotization of corresponding anilines followed by hydrolysis, has employed aqueous mineral acids like sulfuric acid. google.com In many processes, the efficiency of the hydrolysis step is enhanced by the presence of a water-immiscible organic solvent. Solvents such as toluene, xylene, or o-chlorotoluene can form a heterogeneous layer with the aqueous solution, which can facilitate the reaction and lead to higher yields, sometimes exceeding 80%. google.com

Sustainable Alternatives:

Water : Often hailed as the "greenest" solvent, water is an ideal medium for many reactions due to its non-toxicity, availability, and safety. nih.govresearchgate.net The development of reactions in aqueous media is a key goal in green chemistry. youtube.com

Aqueous Micellar Solutions : To overcome the solubility challenges of non-polar reactants in water, surfactant-based aqueous micellar systems can be employed. These systems create nano-sized reactors within the bulk aqueous phase, allowing reactions like cross-couplings to proceed efficiently, often with reduced catalyst loading. nih.gov

Ionic Liquids (ILs) : These are salts with low melting points that can act as both catalysts and solvents. For instance, 1-butyl-3-methylpyridinium (B1228570) tribromide has been used as a recyclable reagent and solvent for the regioselective bromination of phenols. researchgate.net Their negligible vapor pressure reduces air pollution, although their toxicity and biodegradability must be carefully assessed.

Deep Eutectic Solvents (DESs) : Formed by mixing a hydrogen bond donor and acceptor, DESs are a newer class of green solvents. researchgate.net They share many advantages with ILs but are often cheaper, less toxic, and more biodegradable. researchgate.net

Bio-based Solvents : Derived from renewable resources like biomass, solvents such as glycerol (B35011) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are gaining traction. researchgate.netrsc.org Glycerol, a byproduct of the biodiesel industry, is a particularly promising sustainable reaction medium. rsc.org

The selection of a greener solvent is guided by resources like the CHEM21 solvent selection guide, which ranks solvents based on safety, health, and environmental criteria. nih.gov

Table 1: Comparison of Solvent Systems for Phenol Synthesis

| Solvent Type | Examples | Advantages | Considerations |

| Conventional Organic | Toluene, Xylene, Dichloromethane | High solubility for organic reactants; Can improve yield in certain reactions. google.com | Often volatile, flammable, and toxic; Derived from petrochemicals. japsonline.com |

| Aqueous | Water | Non-toxic, non-flammable, inexpensive, and environmentally benign. nih.govresearchgate.net | Poor solubility for many organic compounds; High energy cost for removal. |

| Ionic Liquids (ILs) | [BMPy]Br3 | Low volatility; Can act as both solvent and catalyst; Recyclable. researchgate.net | Potential toxicity; Can be expensive and difficult to purify. researchgate.net |

| Deep Eutectic Solvents (DESs) | Choline chloride/Urea | Generally low toxicity, biodegradable, and inexpensive; Tunable properties. researchgate.netresearchgate.net | Can be viscous; Stability and reactant compatibility must be verified. |

| Bio-based Solvents | Glycerol, 2-MeTHF, Cymene | Derived from renewable resources; Often biodegradable. researchgate.netrsc.org | Performance may vary; Purification of biomass sources can be complex. |

| Aqueous Micellar | Water with surfactants (e.g., TPGS-750-M) | Enables reactions of water-insoluble compounds in water; Can reduce catalyst loading. nih.gov | Surfactant removal from the product can be challenging. |

Purification and Isolation Techniques for Polyhalogenated Phenols

Following synthesis, the effective isolation and purification of the target compound, such as this compound, from the reaction mixture is crucial to achieve the desired purity. A variety of techniques are employed for polyhalogenated phenols, ranging from classical methods to modern chromatographic and crystallization processes.

A common primary step in the work-up of polyhalogenated phenol synthesis is solvent extraction . This technique is used to separate the desired phenol from the aqueous reaction medium into an organic solvent, from which it can be recovered by distillation of the solvent. google.com For some volatile phenols, steam distillation offers an alternative isolation method. google.com

Chromatographic Methods

Chromatography is a cornerstone of purification in synthetic chemistry, and various forms are used for halogenated phenols.

Silica (B1680970) Gel Column Chromatography : This is a conventional and cost-effective method for purification. researchgate.net However, it can sometimes suffer from poor reproducibility and lower recovery rates for certain compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for both analytical determination and preparative purification of polyhalogenated phenols. researchgate.net Reverse-phase columns, such as C18, are frequently used, often in combination with mass spectrometry (HPLC-MS) for precise identification and quantification. nih.gov

Medium-Pressure Liquid Chromatography (MPLC) : Often used as an intermediate step, MPLC can effectively separate components prior to final purification by HPLC, leading to high-purity products. researchgate.net

High-Speed Counter-Current Chromatography (HSCCC) : This is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can irreversibly adsorb active compounds, making it suitable for separating diverse natural and synthetic products. researchgate.net

Crystallization Techniques

Crystallization is a highly effective method for obtaining high-purity solid compounds.

Melt Crystallization : This technique involves melting the crude product and then slowly cooling it to induce crystallization of the pure compound. It is particularly useful for purifying thermally stable compounds and can be performed in the absence of any solvent. google.com Often, a preliminary distillation is performed to remove lower-boiling impurities before melt crystallization. google.com

Complex-Assisted Crystallization : This advanced technique enhances purification by adding a complexing agent to the solution. The agent selectively forms a soluble complex with specific impurities, preventing their incorporation into the crystal lattice of the desired product. rsc.org For example, this method has been successfully used to separate nitrophenol isomers, demonstrating its potential for removing structurally similar impurities. rsc.orgresearchgate.net

Table 2: Overview of Purification Techniques for Polyhalogenated Phenols

| Technique | Principle | Application | Advantages | Disadvantages |

| Solvent Extraction | Differential solubility of the compound between two immiscible liquids. | Initial isolation from aqueous reaction mixtures. google.com | Simple, scalable, and efficient for initial cleanup. | Requires large volumes of organic solvents; Not highly selective. |

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase (e.g., silica gel). | General purpose purification of reaction mixtures. researchgate.net | Versatile, widely applicable, and cost-effective. | Can be time-consuming; Potential for sample loss on the column. researchgate.net |

| HPLC | High-resolution separation based on partitioning between a mobile and stationary phase. | High-purity separation and analysis of complex mixtures. researchgate.net | Excellent resolution and reproducibility; Can be automated. | Higher cost of equipment and solvents; Limited sample loading in analytical scale. |

| Melt Crystallization | Fractional solidification from the molten state. | Purification of thermally stable solids without solvents. google.com | Solvent-free (green); Can yield very high purity products. | Only applicable to meltable, thermally stable compounds; Can be slow. |

| Complex-Assisted Crystallization | Impurity removal via selective complexation in the solution phase. | Removal of closely related or isomeric impurities. rsc.org | Highly selective; Can significantly enhance purity without reducing yield. rsc.org | Requires identification of a suitable complexing agent; Adds complexity. |

Chemical Reactivity and Reaction Mechanisms of 6 Bromo 4 Ethoxy 2,3 Difluorophenol

Reactivity at the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in phenols, participating in acid-base reactions and serving as a nucleophile in various transformations.

Acid-Base Properties and Protonation Equilibria in Substituted Phenols

Phenols are notably more acidic than aliphatic alcohols due to the resonance stabilization of the corresponding phenoxide anion. numberanalytics.comlibretexts.org The negative charge on the oxygen atom in the phenoxide ion can be delocalized into the electron system of the aromatic ring, which stabilizes the conjugate base and favors the dissociation of the proton. libretexts.org The acidity of a phenol (B47542) is significantly modulated by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) enhance acidity by further stabilizing the phenoxide anion, while electron-donating groups (EDGs) decrease acidity. numberanalytics.com

In 6-Bromo-4-ethoxy-2,3-difluorophenol, the substituents exert competing effects:

Fluorine (at C2 and C3): As the most electronegative element, fluorine acts as a potent electron-withdrawing group through induction (-I effect), which strongly stabilizes the phenoxide anion and increases acidity.

Bromine (at C6): Bromine also withdraws electron density via the inductive effect, contributing to increased acidity.

Ethoxy (at C4): The ethoxy group is electron-donating through resonance (+R effect), where a lone pair on the oxygen atom can be delocalized into the ring. This effect destabilizes the phenoxide anion by increasing electron density, thus decreasing acidity. libretexts.org

The cumulative impact of two strongly withdrawing fluorine atoms and a bromine atom is expected to significantly outweigh the donating effect of the single ethoxy group. Consequently, this compound is predicted to be considerably more acidic than phenol itself (pKa ≈ 9.95 in water). wikipedia.org The acidity is likely to be comparable to or greater than that of phenols substituted with multiple halogen atoms.

| Compound | Substituent Effects | Predicted pKa Trend |

| Phenol | Reference compound | ~9.95 |

| 4-Ethoxyphenol | EDG (ethoxy) dominates | > 9.95 (Less acidic) |

| 2,3-Difluorophenol (B1222669) | Strong EWGs (2x Fluoro) | < 9.95 (More acidic) |

| This compound | Strong EWGs (2x F, 1x Br) vs. EDG (1x OEt) | < 9.95 (Significantly more acidic) |

Regarding protonation, phenols generally act as carbon bases, with protonation favoring the carbon atom at the para-position relative to the hydroxyl group. nih.gov

Nucleophilic Reactivity leading to Ether and Ester Derivatives

The oxygen atom of the phenolic hydroxyl group can function as a nucleophile, particularly upon deprotonation to the more potent phenoxide ion. This reactivity allows for the synthesis of ether and ester derivatives.

Etherification: In a reaction analogous to the Williamson ether synthesis, the phenoxide of this compound can react with an alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) to yield the corresponding aryl ether. The reaction is typically carried out in the presence of a base to generate the phenoxide in situ.

Esterification: Phenols readily react with acylating agents like acid chlorides or anhydrides to form esters. For instance, in a Schotten-Baumann type reaction, this compound would react with benzoyl chloride in the presence of an aqueous base to produce 6-bromo-4-ethoxy-2,3-difluorophenyl benzoate.

Oxidative Transformation Pathways of Aromatic Phenols

The oxidation of phenols can proceed through various mechanisms, often initiated by the formation of a phenoxyl radical. These reactions can lead to the formation of dimers through C-C or C-O bond formation or oxidation to quinones. The specific pathway and products are dependent on the phenol's substitution pattern, the oxidant used, and the reaction conditions. The transformation can be mediated by chemical oxidants or enzymes. google.com For this compound, the presence of multiple electron-withdrawing halogen substituents would likely make it more resistant to oxidation compared to unsubstituted phenol. However, under sufficiently strong oxidizing conditions, transformation to a substituted benzoquinone derivative is a plausible outcome.

Aromatic Ring Reactivity and Substituent Effects

The substituents on the benzene (B151609) ring dictate the regioselectivity and rate of reactions occurring on the ring itself.

Further Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents direct incoming electrophiles to specific positions. In this compound, the only available position for substitution is C5.

The directing influence of each substituent is as follows:

-OH (hydroxyl): A strongly activating, ortho, para-director.

-OEt (ethoxy): A strongly activating, ortho, para-director.

-F and -Br (halogens): Deactivating, but ortho, para-directing.

The directing effects of the substituents converge on the C5 position. The powerful activating and ortho, para-directing nature of the ethoxy group at C4, combined with the directing influence of the halogens at C2 and C6, strongly favors electrophilic attack at the C5 position. Therefore, reactions such as nitration, further halogenation, sulfonation, or Friedel-Crafts alkylation/acylation are expected to yield the 5-substituted product with high regioselectivity.

| Substituent at Position | Type | Directing Influence | Activation/Deactivation |

| 1-OH | Activating | ortho, para | Strong Activation |

| 4-OEt | Activating | ortho, para | Strong Activation |

| 2-F | Deactivating | ortho, para | Deactivation |

| 3-F | Deactivating | ortho, para | Deactivation |

| 6-Br | Deactivating | ortho, para | Deactivation |

| Overall for C5 | Convergent directing effects | Activated by OEt/OH, deactivated by halogens |

Nucleophilic Aromatic Substitution in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly functionalized aromatic compounds, particularly those bearing strong electron-withdrawing groups. Polyfluoroarenes are known to undergo SNAr where a fluoride (B91410) ion is displaced by a nucleophile. The reaction is facilitated by the ability of the fluorine atoms to stabilize the intermediate Meisenheimer complex and act as a good leaving group.

The aromatic ring of this compound is rendered electron-deficient by the three halogen substituents (two fluorine, one bromine). This electronic environment makes the ring susceptible to attack by strong nucleophiles (e.g., alkoxides, amides, thiolates). A nucleophile could potentially substitute one of the fluorine atoms at C2 or C3, or the bromine atom at C6. The precise regioselectivity would depend on the specific nucleophile and reaction conditions, but the displacement of one of the fluorine atoms is a highly probable pathway given their known reactivity in SNAr reactions of polyfluorinated systems.

Cross-Coupling Reactions Involving the Aromatic Bromine

The bromine atom on the aromatic ring of this compound serves as a key functional group for engaging in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the construction of more complex molecular architectures.

A notable example is the Suzuki-Miyaura coupling, a powerful method for creating a new carbon-carbon bond. In a specific application, this compound is reacted with a boronic acid, such as (1-methyl-1H-pyrazol-5-yl)boronic acid, to form a new biaryl structure. This type of reaction is instrumental in the synthesis of complex molecules, including those with potential applications in pharmaceuticals and materials science. The general catalytic cycle for such a reaction involves three primary steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst.

The reaction conditions for these couplings are critical and must be carefully optimized to achieve high yields and selectivity. Key parameters include the choice of palladium catalyst, the ligand, the base, and the solvent system. For the coupling of this compound with (1-methyl-1H-pyrazol-5-yl)boronic acid, a common catalyst system involves a palladium(II) precatalyst that is reduced in situ, or a direct palladium(0) source, often stabilized by phosphine (B1218219) ligands. The base is essential for the transmetalation step, activating the boronic acid for transfer to the palladium center.

Below is a data table summarizing a representative Suzuki-Miyaura coupling reaction involving this compound.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Parameter | Description |

|---|---|

| Aryl Halide | This compound |

| Coupling Partner | (1-methyl-1H-pyrazol-5-yl)boronic acid |

| Product | 4-ethoxy-2,3-difluoro-6-(1-methyl-1H-pyrazol-5-yl)phenol |

| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) |

| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |

| Solvent | Aprotic polar solvent (e.g., Dioxane, Toluene, DMF), often with water |

| Temperature | Elevated temperatures (e.g., 80-120 °C) |

Mechanistic Insights into Key Chemical Transformations

Understanding the mechanism of the chemical reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. The interplay of the various substituents on the phenyl ring dictates the molecule's reactivity.

Role of Halogen and Alkoxy Substituents on Reaction Kinetics and Selectivity

The substituents on the aromatic ring of this compound have a profound impact on the kinetics and selectivity of its cross-coupling reactions.

Bromine Atom: The C-Br bond is the primary site of reactivity in palladium-catalyzed cross-coupling. The oxidative addition of the palladium(0) catalyst into this bond is typically the rate-determining step of the catalytic cycle. The strength of the carbon-halogen bond is a key factor, with C-Br bonds being weaker and thus generally more reactive than C-Cl bonds, but less reactive than C-I bonds.

Fluorine Atoms: The two fluorine atoms are strongly electron-withdrawing groups. Their presence on the ring, particularly ortho and meta to the bromine, decreases the electron density of the aromatic system. This electronic pull makes the carbon atom attached to the bromine more electrophilic and can facilitate the oxidative addition step, potentially accelerating the reaction rate.

Ethoxy Group: The ethoxy group, located para to the bromine, is an electron-donating group through resonance, but moderately electron-withdrawing through induction. Its net effect is typically electron-donating, which can increase the electron density on the palladium center in the oxidative addition intermediate, influencing the subsequent steps of the catalytic cycle.

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by the base used in the reaction. The resulting phenoxide is a very strong electron-donating group, which would significantly impact the electronic nature of the ring and the reactivity of the C-Br bond. This deprotonation can also affect the solubility of the substrate and intermediates. In many synthetic procedures, this hydroxyl group may be protected (e.g., as a methyl or benzyl (B1604629) ether) prior to the coupling reaction to avoid potential side reactions or catalyst inhibition.

Elucidation of Reaction Intermediates

The catalytic cycle of the Suzuki-Miyaura reaction proceeds through several key intermediates. While these are often transient and difficult to isolate, their structures can be inferred from extensive mechanistic studies on related systems.

Oxidative Addition Intermediate: The cycle begins with the reaction of the active Pd(0) catalyst with this compound. This forms a square planar Pd(II) intermediate, an arylpalladium(II) halide species. The substituents on the aromatic ring are now directly coordinated to the metal center.

Transmetalation Intermediate: The base in the reaction mixture reacts with the boronic acid to form a more nucleophilic boronate species. This species then coordinates to the palladium center of the oxidative addition intermediate, displacing the halide ligand. This step, known as transmetalation, results in a diarylpalladium(II) intermediate where both the phenyl group from the starting material and the pyrazolyl group from the boronic acid are attached to the palladium.

Reductive Elimination: The final step is the reductive elimination from the diarylpalladium(II) intermediate. The two organic fragments couple to form the new C-C bond of the product, 4-ethoxy-2,3-difluoro-6-(1-methyl-1H-pyrazol-5-yl)phenol, and the palladium(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle.

The stability and reactivity of these intermediates are influenced by the electronic and steric properties of the ligands on the palladium and the substituents on the aromatic rings. The fluorine and ethoxy groups on the phenyl ring of the starting material will modulate the electron density at the palladium center throughout these steps, influencing the rates of transmetalation and reductive elimination.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1-methyl-1H-pyrazol-5-yl)boronic acid |

| 4-ethoxy-2,3-difluoro-6-(1-methyl-1H-pyrazol-5-yl)phenol |

| Palladium(II) chloride |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |

| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Potassium carbonate (K₂CO₃) |

| Cesium carbonate (Cs₂CO₃) |

| Potassium phosphate (B84403) (K₃PO₄) |

| Dioxane |

| Toluene |

Advanced Spectroscopic and Analytical Characterization of 6 Bromo 4 Ethoxy 2,3 Difluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

The ¹H, ¹³C, and ¹⁹F NMR spectra of 6-Bromo-4-ethoxy-2,3-difluorophenol would provide definitive evidence for its structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic proton, the ethoxy group protons, and the hydroxyl proton. The aromatic proton would likely appear as a doublet due to coupling with one of the fluorine atoms. The ethoxy group would present as a characteristic quartet and triplet pattern. The hydroxyl proton's chemical shift would be concentration-dependent and it might appear as a broad singlet.

The ¹³C NMR spectrum would reveal distinct signals for each of the six carbon atoms in the benzene (B151609) ring and the two carbons of the ethoxy group. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (bromo, ethoxy, difluoro, and hydroxyl groups). The carbon atoms directly bonded to fluorine would exhibit large C-F coupling constants.

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for confirming their presence and chemical environment. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-3 positions, with their coupling patterns providing further structural information.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J in Hz) | Assignment |

| ¹H | ~7.0-7.3 | d | ~8-10 | Ar-H |

| ¹H | ~5.0-6.0 | br s | - | -OH |

| ¹H | ~4.1 | q | ~7 | -OCH₂CH₃ |

| ¹H | ~1.4 | t | ~7 | -OCH₂CH₃ |

| ¹³C | ~150-155 (d) | d | J(C-F) ~240-250 | C-F |

| ¹³C | ~145-150 (d) | d | J(C-F) ~240-250 | C-F |

| ¹³C | ~140-145 | s | - | C-OH |

| ¹³C | ~120-125 | s | - | C-Br |

| ¹³C | ~115-120 (d) | d | J(C-F) ~15-20 | C-H |

| ¹³C | ~110-115 | s | - | C-OEt |

| ¹³C | ~64 | s | - | -OCH₂CH₃ |

| ¹³C | ~15 | s | - | -OCH₂CH₃ |

| ¹⁹F | -130 to -150 | d | - | F-2 |

| ¹⁹F | -140 to -160 | d | - | F-3 |

Note: The predicted data is based on typical chemical shifts and coupling constants for similar fluorinated and brominated phenols and may vary from experimental values.

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the O-H, C-H, C-O, C=C, C-F, and C-Br bonds.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3200-3600 | Broad | O-H stretch (phenolic) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 1580-1620 | Medium-Strong | C=C stretch (aromatic) |

| 1200-1300 | Strong | C-O stretch (aryl ether) |

| 1000-1150 | Strong | C-F stretch |

| 550-650 | Medium | C-Br stretch |

The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group. The sharp peaks in the 2850-3000 cm⁻¹ range would confirm the presence of the ethoxy group's aliphatic C-H bonds. Aromatic C=C stretching vibrations would be observed in the 1580-1620 cm⁻¹ region. The strong absorption bands for the C-O and C-F bonds would provide further evidence for the presence of the ethoxy and difluoro substituents, respectively. The C-Br stretching vibration is expected at lower wavenumbers.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS would be used to determine the molecular weight and to analyze its fragmentation pattern, which can provide valuable structural information. The mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of the molecular ion would likely involve the loss of the ethoxy group (-OC₂H₅) or an ethyl radical (-C₂H₅), leading to significant fragment ions. The subsequent loss of a carbonyl group (CO) from the resulting phenoxide ion is also a common fragmentation pathway for phenols.

High-Resolution Chromatographic Techniques for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. For this compound, GC-MS would be the method of choice for assessing its purity. A pure sample would ideally show a single peak in the gas chromatogram. The retention time of this peak would be characteristic of the compound under the specific GC conditions used. The mass spectrum recorded for this peak would then be compared with the expected mass spectrum of the target compound, confirming its identity. Any impurity would appear as an additional peak in the chromatogram, and its mass spectrum could be used for its identification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, which possesses a chromophore in its aromatic ring, HPLC coupled with various detectors offers a powerful analytical approach. nih.gov The selection of the detector is contingent on the analyte's chemical properties and the desired analytical outcome, ranging from simple purity assessment to complex structural confirmation. nih.gov

A typical HPLC method for the analysis of this compound would involve a reversed-phase column, where the stationary phase is nonpolar, and a polar mobile phase is used. Gradient elution, where the composition of the mobile phase is varied over time, is often employed to achieve optimal separation of the main compound from any impurities or related substances. lcms.cz

Table 1: Hypothetical HPLC-UV/Vis and HPLC-MS Data for this compound

| Parameter | Value |

| HPLC Column | C18 reversed-phase (4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 0.8 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 35 °C |

| UV-Vis Detection | |

| λmax | ~285 nm |

| Retention Time (tR) | ~8.2 minutes |

| Mass Spectrometry (MS) Detection (Negative Ion Mode) | |

| Ionization Mode | Electrospray Ionization (ESI) |

| [M-H]⁻ (Calculated) | 268.96 m/z |

| [M-H]⁻ (Observed) | 268.95 m/z |

This data is illustrative and based on typical values for similar compounds.

The use of a Diode Array Detector (DAD) allows for the acquisition of the UV-Vis spectrum of the eluting peak, providing information about the compound's chromophoric system. For this compound, the aromatic ring and the phenolic oxygen would be the primary contributors to its UV absorbance.

Coupling HPLC with a mass spectrometer (HPLC-MS) provides an orthogonal detection method that yields valuable information about the molecular weight of the analyte. researchgate.netnih.gov Operating in negative ion mode, the phenolic proton would be readily lost, generating the [M-H]⁻ ion and confirming the molecular mass of the compound. High-resolution mass spectrometry (HRMS) could further be employed to confirm the elemental composition of the molecule with high accuracy.

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic techniques provide valuable data on connectivity and electronic structure, X-ray crystallography offers the unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for structural elucidation, providing precise bond lengths, bond angles, and intermolecular interactions.

For a crystalline sample of this compound, single-crystal X-ray diffraction would be the method of choice. The process involves mounting a suitable single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | ~9.5 Å |

| b | ~7.8 Å |

| c | ~14.2 Å |

| α | 90° |

| β | ~105° |

| γ | 90° |

| Volume | ~1015 ų |

| Z | 4 |

| Calculated Density | ~1.75 g/cm³ |

| Key Bond Lengths | |

| C-Br | ~1.90 Å |

| C-F | ~1.35 Å |

| C-O (phenol) | ~1.36 Å |

| C-O (ether) | ~1.37 Å |

| Key Bond Angles | |

| C-C-Br | ~120° |

| C-C-F | ~119° |

| C-O-C (ether) | ~118° |

This data is illustrative and based on typical values for similar halogenated phenolic compounds.

The crystal structure would reveal the planarity of the benzene ring and the orientation of the ethoxy and bromo substituents relative to the difluorophenol core. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and halogen bonding involving the bromine atom, would also be elucidated, providing insights into the crystal packing and solid-state properties of the compound. While no specific crystal structure for this compound is publicly available, the presented hypothetical data is based on known structures of similar brominated aromatic compounds. researchgate.net

Computational and Theoretical Studies on 6 Bromo 4 Ethoxy 2,3 Difluorophenol and Analogous Systems

Quantum Chemical Calculations

Quantum chemical calculations, at their core, involve solving the Schrödinger equation for a given molecule to determine its electronic structure and other properties. Various levels of theory and basis sets are employed to balance computational cost with accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good compromise between accuracy and computational cost, making it suitable for studying relatively large molecules like 6-Bromo-4-ethoxy-2,3-difluorophenol.

DFT calculations can predict a variety of properties for this molecule, including:

Electronic Structure: DFT can map the electron density distribution, revealing the electron-rich and electron-poor regions of the molecule. For this compound, the electronegative fluorine and bromine atoms, along with the oxygen of the ethoxy and hydroxyl groups, will significantly influence this distribution. nih.gov

Stability: By calculating the total electronic energy of different isomers or conformations, DFT can predict their relative stabilities. For instance, the rotational barrier of the ethoxy group and the orientation of the hydroxyl proton can be determined.

Reactivity: DFT is used to calculate reactivity descriptors such as atomic charges, electrostatic potential maps, and frontier molecular orbitals (HOMO and LUMO). These descriptors help in predicting the most likely sites for electrophilic and nucleophilic attack. For example, the presence of the electron-withdrawing fluorine and bromine atoms is expected to increase the electrophilicity of the aromatic ring. researchgate.net

A common functional used for such studies is B3LYP, often paired with a basis set like 6-311+G(d,p), which has been shown to provide reliable results for substituted phenols. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Substituted Phenol (B47542)

| Property | Calculated Value | Significance for this compound |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, arising from the vector sum of individual bond dipoles. |

| HOMO Energy | ~-6.5 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | ~-1.0 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~5.5 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Note: The values in this table are representative examples for a substituted phenol and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. usda.gov While generally more computationally intensive than DFT, they can provide highly accurate results, especially for smaller systems or for benchmarking other methods. nih.gov

For this compound, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to:

Accurately determine molecular geometries: Providing precise bond lengths and angles. researchgate.net

Calculate vibrational frequencies: Aiding in the interpretation of experimental infrared (IR) and Raman spectra.

Investigate reaction pathways: By mapping the potential energy surface for a given reaction, ab initio methods can be used to determine transition state structures and activation energies, offering deep insights into reaction mechanisms. nih.gov For example, the mechanism of electrophilic aromatic substitution on the phenol ring could be elucidated.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ucsb.eduwikipedia.org

For this compound:

HOMO: The HOMO is typically associated with the electron-donating character of a molecule. In this phenol derivative, the HOMO is expected to have significant contributions from the oxygen lone pairs and the π-system of the aromatic ring. The locations on the ring with the largest HOMO coefficients are the most probable sites for electrophilic attack. libretexts.org

LUMO: The LUMO is associated with the electron-accepting character. The LUMO will likely be distributed over the aromatic ring, with significant contributions at the carbon atoms bearing the electron-withdrawing fluoro and bromo substituents. These sites are potential targets for nucleophilic attack. taylorandfrancis.com

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability. A large gap generally implies high stability and low reactivity. taylorandfrancis.com

Molecular Modeling and Simulation

Molecular modeling encompasses a broader range of computational techniques, including quantum mechanics, molecular mechanics, and molecular dynamics, to simulate and predict the behavior of molecules.

The presence of a flexible ethoxy group in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. acs.org

Rotational Barriers: The rotation around the C(aromatic)-O(ethoxy) and O(ethoxy)-C(ethyl) bonds will have specific energy barriers. Molecular mechanics or DFT calculations can be used to map the potential energy surface as a function of the corresponding dihedral angles to identify the lowest energy conformations.

Computational methods are increasingly used to predict spectroscopic data, which can be invaluable for structure elucidation and for interpreting experimental spectra.

For this compound, it is possible to predict its Nuclear Magnetic Resonance (NMR) spectra:

¹H and ¹³C NMR Chemical Shifts: The chemical shifts of the different protons and carbon atoms in the molecule are highly sensitive to their local electronic environment. DFT methods, particularly using gauge-including atomic orbitals (GIAO), can provide accurate predictions of these shifts. liverpool.ac.uk The predicted spectrum can then be compared with an experimental spectrum to confirm the structure. The electron-withdrawing effects of the bromine and fluorine atoms, and the electron-donating effect of the ethoxy group, will cause characteristic shifts in the aromatic region. libretexts.orglibretexts.org

Spin-Spin Coupling Constants: It is also possible to calculate the coupling constants (J-values) between different nuclei, which provide information about the connectivity and dihedral angles within the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for a Hypothetical Substituted Phenol

| Proton | Predicted Chemical Shift (ppm) | Influencing Factors |

| Phenolic OH | 5.0 - 7.0 | Hydrogen bonding, solvent effects |

| Aromatic CH | 6.5 - 7.5 | Electronic effects of substituents (shielding/deshielding) |

| Ethoxy CH₂ | ~4.0 | Proximity to the electronegative oxygen and the aromatic ring |

| Ethoxy CH₃ | ~1.4 | Shielded position, further from electronegative atoms |

Note: These are representative chemical shift ranges and are highly dependent on the specific substitution pattern and the solvent used. Actual values for this compound would require specific calculations.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. biointerfaceresearch.com These models are instrumental in the early stages of drug discovery and environmental risk assessment for predicting the behavior of novel chemical entities, thereby reducing the need for extensive experimental testing. frontiersin.orgnih.gov For halogenated phenols, including systems analogous to this compound, QSAR and QSPR models have been developed to predict a range of endpoints, from toxicity to physicochemical characteristics. researchgate.netnih.gov

Development of Predictive Models for Reactivity or Selectivity in Halogenated Phenols

The development of predictive QSAR/QSPR models for halogenated phenols involves a systematic workflow that includes dataset preparation, generation of molecular descriptors, variable selection, model building, and rigorous validation. biointerfaceresearch.com The goal is to create robust and predictive models that can accurately forecast the reactivity (e.g., toxicity) or selectivity of new or untested halogenated phenols.

Researchers have successfully developed QSAR models to predict the toxicity of halogenated phenols against various organisms. researchgate.netnih.gov For instance, a study on the acute toxicity of 14 halogenated phenols to a recombinant Escherichia coli strain expressing green fluorescent protein (GFP) established a QSAR model with a high correlation coefficient (R² = 0.922). nih.gov This model was built using theoretical descriptors derived from density functional theory (DFT) calculations, highlighting the power of computational chemistry in generating predictive tools. nih.gov

Similarly, QSPR models have been established for analogous compounds like halogenated methyl-phenyl ethers (anisoles) to predict key physicochemical properties such as vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.gov These models utilize a range of descriptors derived from electrostatic potential calculations and molecular volume, demonstrating good predictive capabilities. nih.gov

The selection of appropriate molecular descriptors is a critical step in model development. These descriptors can be categorized into several classes, as illustrated in the table below.

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies of Halogenated Phenols and Analogues

| Descriptor Category | Examples | Relevance |

|---|---|---|

| Constitutional | Molecular Weight, Number of Halogen Atoms | Basic molecular properties influencing physical characteristics. |

| Topological | Connectivity Indices, Wiener Index | Describes the atomic connectivity and branching of the molecule. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Relates to the electronic structure, reactivity, and interaction potential. researchgate.net |

| Geometric | Molecular Surface Area, Molecular Volume | Pertains to the size and shape of the molecule, affecting transport and binding. |

| Physicochemical | LogP, pKa | Describes hydrophobicity and acidity, crucial for bioavailability and interaction. |

The process of building these predictive models often employs statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning algorithms like artificial neural networks (ANN). frontiersin.orgresearchgate.net Validation of these models is crucial and is typically performed using internal methods like leave-one-out cross-validation and external validation with an independent test set of compounds. nih.govnih.gov

Mechanistic Interpretations from Computational Descriptors

Beyond their predictive power, a significant advantage of QSAR/QSPR models is the ability to derive mechanistic insights from the selected computational descriptors. bris.ac.uk By identifying the most influential descriptors, researchers can infer the underlying molecular features that govern the observed activity or property.

For example, in QSAR studies on the toxicity of halogenated phenols, quantum chemical descriptors often play a pivotal role. The energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are frequently used as measures of a molecule's electron-donating and electron-accepting capabilities, respectively. researchgate.netnih.gov A lower LUMO energy, for instance, can indicate a higher susceptibility to nucleophilic attack, a common step in toxic mechanisms. nih.gov

Similarly, the distribution of atomic charges within the molecule can reveal sites that are prone to electrostatic interactions or reactive transformations. nih.gov In a QSAR model for the toxicity of halogenated phenols, the most negative atomic net charges were found to be a significant descriptor, suggesting the importance of electrostatic interactions in the toxic mechanism. nih.gov

The following table summarizes key computational descriptors and their mechanistic interpretations in the context of halogenated phenols.

Table 2: Mechanistic Interpretation of Key Computational Descriptors for Halogenated Phenols

| Descriptor | Mechanistic Interpretation |

|---|---|

| HOMO Energy (EHOMO) | Relates to the ease of oxidation. Higher EHOMO suggests greater susceptibility to electrophilic attack and radical formation. nih.gov |

| LUMO Energy (ELUMO) | Indicates the ability to accept electrons. Lower ELUMO suggests higher electrophilicity and reactivity towards nucleophiles. nih.gov |

| HOMO-LUMO Gap | Represents the chemical reactivity and stability of the molecule. A smaller gap implies higher reactivity. researchgate.net |

| Dipole Moment | Reflects the overall polarity of the molecule, influencing solubility and the strength of intermolecular interactions. researchgate.net |

| Atomic Charges | Identify electropositive and electronegative centers within the molecule, indicating likely sites for metabolic attack or binding to biological targets. nih.gov |

| Bond Dissociation Enthalpy (BDE) | For the phenolic O-H bond, a lower BDE indicates a greater propensity for hydrogen atom transfer, a key step in antioxidant activity and some toxic pathways. nih.gov |

By analyzing the contribution of these descriptors, scientists can formulate hypotheses about the mechanisms of action of halogenated phenols, such as their potential to act as uncouplers of oxidative phosphorylation or their propensity to form reactive metabolites. researchgate.net

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions at the molecular level. For halogenated phenols, theoretical studies have been instrumental in understanding their reactivity, degradation pathways, and potential for forming harmful byproducts. These studies often involve high-level quantum chemical calculations to map out the potential energy surface of a reaction, identifying transition states and intermediates.

A significant area of research has been the investigation of the reactions of halogenated phenols with free radicals, particularly hydroxyl radicals (•OH), which are important in atmospheric and biological systems. rsc.org Computational studies have revealed that these reactions can proceed through several competing pathways. rsc.orgacs.org

One major pathway is hydrogen atom transfer (HAT) , where the phenolic hydrogen is abstracted by the radical, forming a phenoxyl radical and a water molecule. acs.org The stability of the resulting phenoxyl radical, which can be influenced by the nature and position of the halogen substituents, is a key factor in this process. nih.gov

Another important mechanism is proton-coupled electron transfer (PCET) , where the transfer of a proton and an electron occurs in a concerted or stepwise manner. rsc.orgacs.org The solvent environment can play a crucial role in mediating PCET pathways. acs.org

Computational studies have also explored the addition of radicals to the aromatic ring, leading to the formation of various adducts that can subsequently undergo further reactions, including ring-opening and the formation of a complex mixture of products. rsc.org The regioselectivity of this addition is governed by the electronic properties of the substituted phenol.

The table below summarizes the key reaction pathways for halogenated phenols with free radicals that have been investigated using computational methods.

Table 3: Computationally Elucidated Reaction Pathways for Halogenated Phenols with Free Radicals

| Reaction Pathway | Description | Key Computational Findings |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Direct abstraction of the phenolic hydrogen atom by a free radical. | The O-H bond dissociation enthalpy (BDE) is a critical descriptor for predicting the rate of this pathway. nih.gov |

| Proton-Coupled Electron Transfer (PCET) | Concerted or stepwise transfer of a proton and an electron. | The presence of hydrogen-bonding solvents can significantly influence the favorability of this mechanism. rsc.orgacs.org |

| Radical Adduct Formation | Addition of the free radical to the aromatic ring at various positions. | The stability of the resulting radical adducts and the energy barriers for their formation determine the preferred sites of attack. rsc.org |

| Electron Transfer | Direct transfer of an electron from the phenol to the radical, forming a radical cation. | This pathway is more likely with strong oxidizing agents and is influenced by the ionization potential of the phenol. acs.org |

For instance, a theoretical study on the reaction of pentahalogenated phenols (C₆X₅OH, where X = F, Cl, Br) with •OH radicals identified both •OH-addition and proton-coupled electron-transfer (PCET) channels. rsc.org The calculations showed that without a catalyst, the •OH-addition channels were more favorable. rsc.org However, in the presence of a TiO₂ cluster, the PCET mechanism became the dominant pathway. rsc.org Such computational insights are invaluable for understanding the environmental fate of halogenated phenols and for designing effective remediation strategies.

Potential Applications in Organic Synthesis and Materials Science

Strategic Intermediate for Pharmaceutical Active Pharmaceutical Ingredients (APIs)

The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluorinated nature of 6-Bromo-4-ethoxy-2,3-difluorophenol, combined with its other reactive sites, positions it as a valuable intermediate in the synthesis of fluorinated APIs. While specific, publicly documented pathways to commercial drugs originating from this exact starting material are not abundant, its structural motifs are present in various biologically active compounds. The ethoxy group can improve the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

The bromine atom on the aromatic ring is particularly significant as it provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, the widely used Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. This allows for the introduction of diverse substituents at this position, enabling the exploration of a broad chemical space in the search for new therapeutic agents.

Precursor in Agrochemical Development

The principles that make this compound attractive for pharmaceutical synthesis are also applicable to the development of new agrochemicals, such as herbicides, fungicides, and insecticides. The presence of both fluorine and bromine atoms in the same molecule is a common feature in many modern crop protection agents. Fluorine can enhance the biological activity of a compound, while the bromine atom can be used to connect the phenolic core to other molecular fragments.

For instance, related halogenated compounds are utilized as building blocks for a variety of agrochemicals. The reactivity of the bromine atom in this compound allows for its incorporation into larger, more complex structures that are designed to interact with specific biological targets in pests or weeds.

Building Block for Advanced Materials

The unique electronic and structural properties of this compound make it a candidate for the synthesis of advanced materials with specialized functionalities.

While direct evidence for the use of this compound in commercial liquid crystal displays (LCDs) is not prominent, its structural analogue, 2,3-difluoroethoxybenzene, is known to be employed in the formulation of liquid crystal materials. The presence of fluorine atoms can significantly influence the dielectric anisotropy and viscosity of a liquid crystal molecule, which are critical parameters for the performance of LCDs. The rigid, substituted benzene (B151609) core of this compound is a common feature in many liquid crystalline compounds. By modifying the phenolic hydroxyl group and utilizing the bromine atom for further elaboration, it is conceivable that this compound could be a precursor to novel liquid crystal materials with desirable properties.

In the field of polymer chemistry, monomers with specific functional groups are often sought to create polymers with tailored properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The phenolic group of this compound can be used as a site for polymerization, for example, through the formation of polyethers or polyesters. The fluorine atoms would be expected to enhance the thermal stability and chemical resistance of the resulting polymer. Furthermore, the bromine atom could be retained as a functional handle on the polymer backbone, allowing for post-polymerization modification to introduce other functionalities.

Derivatization for Fine Chemical Synthesis and Functional Group Interconversion (FGI)

Beyond its role as a building block for large, complex molecules, this compound is a versatile substrate for the synthesis of other fine chemicals through functional group interconversion (FGI). The three key functional groups—phenol (B47542), bromine, and ethoxy—can each be selectively targeted to yield a variety of derivatives.

The phenolic hydroxyl group can undergo a range of reactions, including:

Etherification: Reaction with alkyl halides to form a diverse range of ethers.

Esterification: Reaction with carboxylic acids or their derivatives to produce esters.

Williamson Ether Synthesis: A specific method for the formation of ethers.

The bromine atom is a prime site for:

Cross-coupling reactions: As mentioned earlier, Suzuki-Miyaura, Heck, and other palladium-catalyzed couplings can replace the bromine with a wide array of alkyl, aryl, or vinyl groups.

Lithiation: Reaction with organolithium reagents to form a lithiated intermediate, which can then be quenched with various electrophiles.

Grignard reagent formation: Conversion to a Grignard reagent, which can then react with a variety of carbonyl compounds.

The ethoxy and difluoro groups are generally more stable but can influence the reactivity of the other positions on the aromatic ring. This rich chemistry allows for the transformation of this compound into a multitude of other valuable chemical intermediates.

Role in Catalyst Development or Ligand Design

The development of new catalysts and ligands is a cornerstone of modern chemical synthesis. While there is no direct evidence of this compound being a widely used platform for this purpose, its structure contains elements that could be incorporated into ligand design. The substituted phenyl ring could serve as a rigid scaffold, and the various functional groups could be modified to create chelating arms that can coordinate to a metal center. For example, the bromine atom could be displaced by a phosphine (B1218219) group, a common coordinating group in organometallic catalysts. The phenolic oxygen could also be part of a bidentate or tridentate ligand system. The electronic effects of the fluorine and ethoxy groups could also be used to fine-tune the electronic properties of the resulting catalyst, potentially influencing its activity and selectivity.

Future Research Directions and Emerging Challenges

Development of Stereoselective and Enantioselective Synthetic Routes